molecular formula C20H20N4O3 B11020744 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B11020744
M. Wt: 364.4 g/mol
InChI Key: VJFKNZDSIRMMED-UHFFFAOYSA-N
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Description

This compound is a synthetic organic molecule featuring a hybrid structure combining a 5-methoxyindole moiety linked via an ethyl chain to a dimethylisoxazolopyridine carboxamide core. The indole group, a common pharmacophore in bioactive molecules, is substituted with a methoxy group at the 5-position, which may enhance receptor-binding affinity or metabolic stability .

Properties

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H20N4O3/c1-11-8-16(18-12(2)24-27-20(18)23-11)19(25)21-7-6-13-10-22-17-5-4-14(26-3)9-15(13)17/h4-5,8-10,22H,6-7H2,1-3H3,(H,21,25)

InChI Key

VJFKNZDSIRMMED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NCCC3=CNC4=C3C=C(C=C4)OC

Origin of Product

United States

Preparation Methods

The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide involves multiple steps. One common method includes the following steps:

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several tryptamine derivatives and heterocyclic carboxamides. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Structural Differences Molecular Weight (g/mol) Key Properties/Applications Evidence ID
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide Core: Isoxazolopyridine carboxamide; 5-methoxyindole substituent Not explicitly provided* Likely targets heterocyclic-enzyme interactions (e.g., kinases)
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide 5-fluoroindole instead of 5-methoxyindole 462.61 Enhanced electronegativity; potential altered binding affinity
5-MeO-DALT (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-prop-2-en-1-amine) Ethylamine chain with allyl substituents; lacks isoxazolopyridine 286.37 (C17H22N2O) Psychoactive (serotonergic effects); recreational use
5-MeO-MIPT (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-methylpropan-2-amine) Isopropyl and methyl groups on ethylamine chain 274.38 Hallucinogenic; targets 5-HT1A/2A receptors
Imazamox (2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-5-(methoxymethyl)-3-pyridinecarboxylic acid) Imidazolinone-pyridine core; carboxylic acid group 326.37 Herbicide (ALS inhibitor)

*Molecular weight inferred from structural analogs.

Key Observations

Indole Substitutions :

  • The 5-methoxy group in the target compound is conserved in psychoactive tryptamines (e.g., 5-MeO-DALT, 5-MeO-MIPT) but replaced with fluorine in the fluoroindole analog . Methoxy groups enhance lipophilicity and receptor binding, whereas halogens (e.g., fluorine) may improve metabolic stability .
  • Unlike psychoactive analogs, the target compound’s indole is linked to a heterocyclic carboxamide rather than a simple alkylamine, suggesting divergent biological targets .

Heterocyclic Core: The isoxazolopyridine carboxamide core distinguishes the compound from tryptamines (e.g., 5-MeO-DALT) and herbicides (e.g., imazamox).

Pharmacological Implications: Psychoactive tryptamines (e.g., 5-MeO-DALT) exhibit high affinity for serotonin receptors due to their unmodified ethylamine chains. In contrast, the carboxamide and isoxazolopyridine in the target compound may redirect activity toward enzymes like cyclooxygenase or phosphodiesterases . The fluoroindole analog’s higher molecular weight (462.61 vs.

Synthetic Accessibility :

  • The target compound’s synthesis likely involves multi-step coupling of pre-functionalized indole and isoxazolopyridine intermediates, contrasting with simpler alkylation routes for tryptamines like 5-MeO-MIPT .

Biological Activity

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an indole moiety and an isoxazole ring. Its molecular formula is C16H18N4O2C_{16}H_{18}N_{4}O_{2}, and it has a molecular weight of approximately 302.34 g/mol.

PropertyValue
Molecular FormulaC16H18N4O2C_{16}H_{18}N_{4}O_{2}
Molecular Weight302.34 g/mol
IUPAC NameThis compound
CAS Registry NumberNot listed

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. Preliminary studies suggest that it may inhibit certain kinases and modulate the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival.

Anticancer Activity

Research indicates that compounds structurally related to this compound exhibit promising anticancer properties. For instance, derivatives have shown significant cytotoxic effects against colorectal cancer cell lines (e.g., HCT116 and Caco-2), leading to apoptosis and cell cycle arrest in the G2/M phase .

Neuropharmacological Effects

In addition to its anticancer potential, there is emerging evidence that this compound may influence neurotransmitter systems. Indole derivatives are known to interact with serotonin receptors, suggesting possible applications in treating mood disorders or neurodegenerative diseases.

Case Studies

  • Colorectal Cancer : A study evaluated the cytotoxicity of related indole compounds on human colorectal cancer cells. Results demonstrated that these compounds inhibited cell proliferation and induced apoptosis through the modulation of mitochondrial membrane potential and activation of caspases .
  • Neuropharmacology : Another investigation into similar indole derivatives highlighted their ability to bind to serotonin receptors, indicating potential benefits in managing anxiety or depression .

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